3-ethoxy-3,6-dihydro-2H-pyran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-3,6-dihydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C8H12O3. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes an ethoxy group and an aldehyde functional group attached to the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-3,6-dihydro-2H-pyran-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with ethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is isolated through distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-3,6-dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-ethoxy-3,6-dihydro-2H-pyran-2-carboxylic acid.
Reduction: 3-ethoxy-3,6-dihydro-2H-pyran-2-methanol.
Substitution: Various substituted pyran derivatives depending on the reagents used.
Scientific Research Applications
3-ethoxy-3,6-dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-ethoxy-3,6-dihydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy group may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran-2-carboxaldehyde: Similar structure but lacks the ethoxy group.
3,4-Dihydro-2-ethoxy-2H-pyran: Similar structure but lacks the aldehyde group
Uniqueness
3-ethoxy-3,6-dihydro-2H-pyran-2-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the pyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
CAS No. |
62824-31-1 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-ethoxy-3,6-dihydro-2H-pyran-2-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-2-10-7-4-3-5-11-8(7)6-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
YGPCDOAYJGAKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CCOC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.